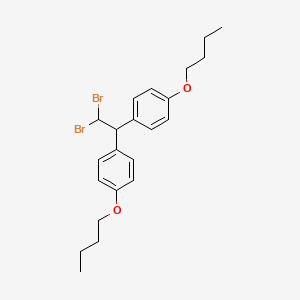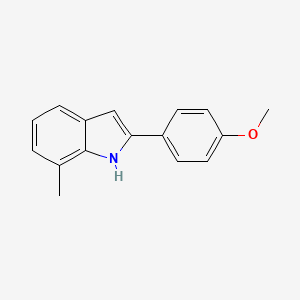
2-(4-Methoxyphenyl)-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-7-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methoxy group at the 4-position and a methyl group at the 7-position on the indole ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method requires the use of an acyl chloride and a Lewis acid catalyst, followed by reduction with zinc amalgam in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-7-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Another compound with a methoxyphenyl group, used in the synthesis of Schiff base derivatives.
4-Methoxyamphetamine: A compound with a methoxy group on the phenyl ring, known for its psychoactive properties.
Uniqueness
2-(4-Methoxyphenyl)-7-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62613-57-4 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-7-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-4-3-5-13-10-15(17-16(11)13)12-6-8-14(18-2)9-7-12/h3-10,17H,1-2H3 |
InChI-Schlüssel |
YUXPOOXFHYRWMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(N2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


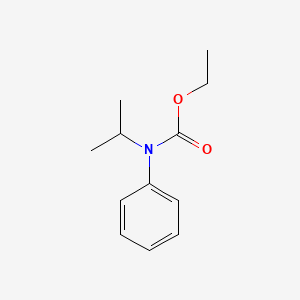
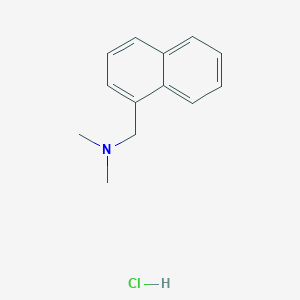
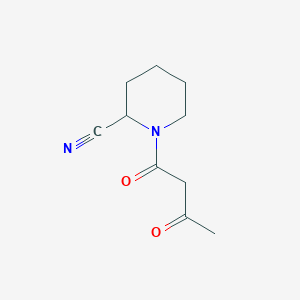

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
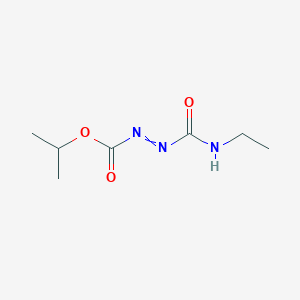


![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
